Tritetracosyl phosphate
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Overview
Description
Tritetracosyl phosphate is an organic compound belonging to the class of phosphates It is characterized by the presence of a phosphate group bonded to four tetracosyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tritetracosyl phosphate typically involves the reaction of tetracosanol with phosphorus oxychloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves the continuous addition of tetracosanol and phosphorus oxychloride, followed by the removal of by-products and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Tritetracosyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Under specific conditions, this compound can be reduced to form lower oxidation state phosphates.
Substitution: The tetracosyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphates.
Reduction: Lower oxidation state phosphates.
Substitution: Phosphates with different alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, tritetracosyl phosphate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new compounds.
Biology
In biological research, this compound is studied for its potential role in cellular processes. It is used in experiments to understand the interactions between phosphates and biological molecules, such as proteins and nucleic acids.
Medicine
This compound has potential applications in medicine, particularly in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery.
Industry
In the industrial sector, this compound is used as an additive in lubricants and as a flame retardant
Mechanism of Action
The mechanism of action of tritetracosyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong bonds with metal ions and other positively charged species, influencing various biochemical pathways. The tetracosyl groups provide hydrophobic interactions, which can affect the solubility and distribution of the compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
Triphenyl phosphate: An organophosphate compound used as a flame retardant and plasticizer.
Tricresyl phosphate: Another organophosphate used in lubricants and as a flame retardant.
Uniqueness
Tritetracosyl phosphate is unique due to its long tetracosyl chains, which impart distinct physical and chemical properties. These long chains enhance its hydrophobicity and stability, making it suitable for specific applications where other phosphates may not be effective.
Properties
CAS No. |
64131-08-4 |
---|---|
Molecular Formula |
C72H147O4P |
Molecular Weight |
1107.9 g/mol |
IUPAC Name |
tritetracosyl phosphate |
InChI |
InChI=1S/C72H147O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-74-77(73,75-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)76-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-72H2,1-3H3 |
InChI Key |
IZUKFCFQFALNAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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